(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]
Overview
Description
(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole] is a type of cyclohexylidenebis that is a synthetic organic compound with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 87°C. This compound has been used in many scientific research studies due to its ability to act as a ligand, a catalyst, or a building block for other compounds.
Scientific Research Applications
Synthetic Chemistry Applications
Oxazole derivatives, similar to "(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]", serve as versatile templates for synthesizing a wide range of functionalized molecules. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been demonstrated as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles, showcasing the potential of oxazole derivatives in generating a diverse array of compounds through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).
Materials Science
In materials science, the structural features of oxazole derivatives contribute to the development of novel materials with potential applications in organic electronics and photonics. The photophysical behavior of oxazole derivatives, such as 4-halo-5-phenyl-oxazoles , has been studied, providing insights into their solvatochromic properties, excited-state behaviors, and potential applications in biochemistry and materials science (Fonseca et al., 2009).
Bioactive Molecule Development
Oxazole derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. Novel oxazole derivatives have been synthesized and evaluated for their bioactivity, highlighting the potential of these compounds in developing new therapeutic agents. For example, phenylacrylamide derivatives of triazoles derived from oxazolones have been studied for their antimicrobial and antioxidant activities, indicating the potential of oxazole-based compounds in medicinal chemistry (Puli et al., 2018).
properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQNNOPAGMJZGM-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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